5-((3,4-Dichlorophenyl)diazenyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Description
5-((3,4-Dichlorophenyl)diazenyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound characterized by its unique structure, which includes a diazenyl group attached to a dichlorophenyl ring and a dioxane-dione moiety
Properties
IUPAC Name |
5-[(3,4-dichlorophenyl)diazenyl]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O4/c1-12(2)19-10(17)9(11(18)20-12)16-15-6-3-4-7(13)8(14)5-6/h3-5,9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWGTZFUGNEEBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)N=NC2=CC(=C(C=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,4-Dichlorophenyl)diazenyl)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of 3,4-dichloroaniline with a diazonium salt, followed by coupling with a dioxane-dione derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of advanced reactors and automation can help maintain consistent quality and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-((3,4-Dichlorophenyl)diazenyl)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: Halogen atoms in the dichlorophenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of 5-((3,4-Dichlorophenyl)diazenyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is its antimicrobial properties. Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria. For example, studies have shown effectiveness against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, which are common pathogens associated with infections .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 31.25 - 62.5 µg/mL |
| Staphylococcus aureus | 31.25 - 62.5 µg/mL |
| Pseudomonas aeruginosa | 31.25 - 62.5 µg/mL |
Anticancer Potential
The compound also shows promise in cancer research. Its structural characteristics allow it to interact with biological molecules that are crucial in cancer cell proliferation and survival. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, although further research is needed to fully elucidate its mechanisms and efficacy .
Dyes and Pigments
Due to its unique chemical structure, this compound can be utilized as a dye or pigment in various applications. Its vibrant color properties make it suitable for use in textiles and plastics. The stability of the compound under different environmental conditions enhances its applicability in these industries .
Synthesis and Modification
Mechanism of Action
The mechanism of action of 5-((3,4-Dichlorophenyl)diazenyl)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The diazenyl group can participate in redox reactions, while the dichlorophenyl ring may interact with biological receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-((3,4-Dichlorophenyl)hydrazono)-2,2-dimethyl-1,3-dioxane-4,6-dione
- 5-((3,4-Dichlorophenyl)azo)-2,2-dimethyl-1,3-dioxane-4,6-dione
Uniqueness
5-((3,4-Dichlorophenyl)diazenyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diazenyl group allows for versatile chemical modifications, while the dichlorophenyl ring enhances its stability and reactivity .
Biological Activity
5-((3,4-Dichlorophenyl)diazenyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, also known by its CAS number 1024861-10-6, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula for this compound is C12H10Cl2N2O4. It features a diazenyl group attached to a dioxane core, which is significant in determining its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against various microbial strains.
Table 1: Antimicrobial Activity Against Selected Microorganisms
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Escherichia coli | 25 |
| Staphylococcus aureus | 15 |
| Bacillus subtilis | 20 |
| Candida albicans | 30 |
The compound showed significant inhibition against both Gram-positive and Gram-negative bacteria as well as fungi. The MIC values indicate that it is particularly effective against Staphylococcus aureus and Bacillus subtilis .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies suggest that it can inhibit the proliferation of cancer cells while exhibiting selective toxicity towards malignant cells compared to normal cells.
Table 2: Anticancer Activity in Cell Lines
| Cell Line | IC50 (μM) | Selectivity Index (SI) |
|---|---|---|
| HeLa (cervical) | 18 | 4.0 |
| A549 (lung) | 21 | 3.6 |
| MRC-5 (normal) | >100 | - |
The selectivity index indicates that the compound is significantly more toxic to cancer cells than to normal fibroblast cells (MRC-5), suggesting its potential as a chemotherapeutic agent .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells by binding to DNA and disrupting its structure.
- Oxidative Stress Induction : It has been suggested that the compound induces oxidative stress in microbial and cancer cells, leading to cell death.
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit key enzymes involved in cellular metabolism and proliferation.
Case Studies
A recent study published in MDPI evaluated the effects of various azo compounds, including this compound on different cancer cell lines. The results indicated that this compound exhibited a significant reduction in cell viability in HeLa and A549 cell lines compared to control groups treated with standard chemotherapeutics such as cisplatin .
Another research highlighted the antimicrobial efficacy of the compound against resistant strains of bacteria. The study emphasized its potential use as an alternative treatment option in cases where conventional antibiotics fail .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
